2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two dichlorobenzylidene groups and a hydrazino group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the intermediate 2,3-dichlorobenzylidene hydrazine. This intermediate is then reacted with 2,3-dichlorophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the hydrazino or oxoacetamide groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with cellular processes by binding to DNA or proteins, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,3-dichlorobenzylidene)acetoacetate
- 2,3-Dichlorobenzylideneacetoacetate
- 2,3-Dichlorobenzylidenehydrazine
Uniqueness
Compared to similar compounds, 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide stands out due to its dual dichlorobenzylidene groups and hydrazino functionality
Properties
Molecular Formula |
C15H9Cl4N3O2 |
---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(2,3-dichlorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H9Cl4N3O2/c16-9-4-1-3-8(12(9)18)7-20-22-15(24)14(23)21-11-6-2-5-10(17)13(11)19/h1-7H,(H,21,23)(H,22,24)/b20-7+ |
InChI Key |
USAGSJAFZWWKJE-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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